molecular formula C11H8BrNO2 B1526765 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1250958-04-3

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1526765
M. Wt: 266.09 g/mol
InChI Key: NCYYKJIGSLBJCU-UHFFFAOYSA-N
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Description

The compound “6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains a benzoxazinone core, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring. The molecule also contains a bromine atom at the 6th position and a prop-2-yn-1-yl group at the 4th position of the benzoxazinone core.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxazinone core, followed by the introduction of the bromine and prop-2-yn-1-yl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazinone core, with the bromine atom and prop-2-yn-1-yl group attached at the 6th and 4th positions, respectively. The presence of these functional groups would likely influence the physical and chemical properties of the compound.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom is a good leaving group, and the alkyne group in the prop-2-yn-1-yl substituent could potentially undergo addition reactions. The benzoxazinone core might also participate in various reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and polarity. The alkyne group could potentially influence the compound’s reactivity.


Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure.


Future Directions

The study of benzoxazinones and their derivatives is a promising area of research due to their diverse biological activities. Future research could focus on exploring the biological activity of this specific compound and developing methods for its synthesis.


Please note that this information is based on general knowledge and might not be completely accurate for the specific compound “6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one”. For detailed and accurate information, specific experimental data and literature are needed.


properties

IUPAC Name

6-bromo-4-prop-2-ynyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h1,3-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYKJIGSLBJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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